molecular formula C10H20O B165314 2-Decanone CAS No. 693-54-9

2-Decanone

Cat. No.: B165314
CAS No.: 693-54-9
M. Wt: 156.26 g/mol
InChI Key: ZAJNGDIORYACQU-UHFFFAOYSA-N
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Description

2-Decanone, also known as methyl octyl ketone, is a ketone with the chemical formula C₁₀H₂₀O. It is a colorless to slightly yellow liquid with a fatty, peachy, aldehyde-like aroma. This compound is found naturally in various foods such as meats, dairy products, fruits, vegetables, and grains. It is also present in fish, nuts, honey, ginger, garlic, vanilla, hop oil, mate, brandy, tea, and coffee .

Mechanism of Action

Target of Action

2-Decanone, also known as Decan-2-one, is a ketone with the chemical formula C10H20O It’s known that ketones, the class of organic compounds to which this compound belongs, can interact with various enzymes and receptors in the body .

Mode of Action

As a ketone, it may undergo keto-enol tautomerization, a process where the compound interconverts with its enol form . This process could potentially influence its interaction with its targets.

Biochemical Pathways

For instance, they can be involved in energy production, particularly under conditions where glucose availability is limited .

Pharmacokinetics

For instance, this compound is insoluble in water but soluble in fats and oils , which suggests it may be lipophilic and could distribute well in fatty tissues.

Result of Action

It has been found to possess strong fumigant activity against the maize weevil , suggesting it may have potential as a natural pesticide.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in fats and oils suggests that its action could be influenced by the lipid content of the environment. Furthermore, its boiling point of 210°C indicates that it is stable under normal environmental conditions but could evaporate under high heat.

Preparation Methods

Chemical Reactions Analysis

2-Decanone undergoes various chemical reactions, including:

Scientific Research Applications

2-Decanone has several scientific research applications:

Comparison with Similar Compounds

2-Decanone can be compared with other similar compounds such as:

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in different fields.

Properties

IUPAC Name

decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNGDIORYACQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9022104
Record name 2-Decanone
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [MSDSonline], Liquid, Liquid; Fatty peachy, aldehyde-like aroma
Record name 2-Decanone
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Boiling Point

210.00 °C. @ 760.00 mm Hg
Record name 2-Decanone
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Flash Point

[ChemIDplus] 71 °C
Record name 2-Decanone
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Solubility

0.0768 mg/mL at 25 °C, Insoluble in water; soluble in fats and oils, Insoluble (in ethanol)
Record name 2-Decanone
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Record name 2-Decanone
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Density

0.821-0.831 (20°)
Record name 2-Decanone
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CAS No.

693-54-9
Record name 2-Decanone
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Record name 2-Decanone
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Record name 2-Decanone
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Record name 2-Decanone
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Record name Decan-2-one
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Record name 2-DECANONE
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Record name 2-Decanone
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URL http://www.hmdb.ca/metabolites/HMDB0031409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

14 °C
Record name 2-Decanone
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

A mixture of copper (11) chloride dihydrate [10 mmol] and tris (triphenylphosphine) ruthenium (11) chloride [1.0 mmol] in water [10 ml] was stirred for 10 minutes at room temperature. Then 1-decene [3.51 g, 25 mmol] was added followed by benzene [15 ml] and dodecyltrimethylammonium chloride [2.0 mmol]. Oxygen was bubbled through the solution at 80° C. for 48 hours. After cooling to room temperature, ethyl acetate (15 ml) was added and the solution was filtered. The filtrate was dried using anhydrous magnesium sulphate, and then distilled to provide pure 2-decanone in 64% yield.
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
copper (11) chloride dihydrate
Quantity
10 mmol
Type
catalyst
Reaction Step Four
Quantity
1 mmol
Type
catalyst
Reaction Step Four
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-Decanone has the molecular formula C10H20O and a molecular weight of 156.27 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include UV-visible spectroscopy [], FTIR spectroscopy [], GC-MS [, , , , , , ], and NMR spectroscopy []. These techniques provide information about the compound's structure, functional groups, and purity.

A: Yes, this compound has been used as a starting material in the synthesis of other chemicals. For example, it can be used to synthesize asymmetrical methyl-branched chiral ketones []. It has also been used as a precursor in the synthesis of γ,γ-dimethyl α-methylene-γ-butyrolactone and 1-oxa-spiro[4,5]methylene-3-decanone [].

A: Research has shown that this compound reacts with PdCl2 in methanol under a CO atmosphere to yield primarily acyclic diesters and some acyclic chloro-substituted monoesters []. This reaction involves CO insertion and highlights the potential for this compound to participate in palladium-catalyzed carbonylation reactions.

A: Studies using Tetrahymena pyriformis showed that the hydrophobic nature of this compound leads to changes in the lag phase of growth, suggesting an interaction with the plasma membrane []. Additionally, pre-exposure to low concentrations of this compound led to acclimation and reduced lag phases when exposed to higher concentrations, indicating potential for adaptation mechanisms in microorganisms [].

ANone: Common techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Widely used to identify and quantify this compound in complex mixtures, such as food products [, , , ] and environmental samples [].
  • Solid Phase Microextraction (SPME) coupled with GC-MS: This method is employed to extract and analyze volatile compounds, including this compound, from various matrices [, ].
  • Headspace Sorptive Extraction (HSSE) combined with Thermal Desorption-GC-MS (TDS-GC-MS): This technique is useful for analyzing volatile microbial metabolites, including this compound, in complex samples like metalworking fluids [].

A: While specific studies on this compound's degradation pathways are limited within the provided research, its presence in essential oils of plants like Ruta chalepensis [, , ] suggests potential for biodegradation and interaction with natural ecosystems.

ANone: Key resources include:

  • Analytical Instrumentation: GC-MS systems equipped with appropriate detectors and data analysis software are crucial for the identification and quantification of this compound [, , , , , , ].
  • Bioassay facilities: For investigating the biological activity of this compound, facilities for culturing microorganisms [] and conducting insect bioassays [] are essential.
  • Chemical synthesis and characterization tools: Tools for organic synthesis, purification, and spectroscopic characterization are necessary for studying this compound's chemical properties and its use in synthetic applications [, , , ].

A: While specific historical milestones are not explicitly mentioned in the provided research, the diverse applications of this compound, ranging from biodegradation studies [] to insect repellency research [] and flavor analysis in food science [, , , ], highlight its long-standing relevance in various scientific disciplines.

ANone: The provided research highlights the interdisciplinary nature of this compound studies:

  • Chemistry and Biology: Studies on the biodegradation of this compound by Pseudomonas strains [] combine microbiological techniques with analytical chemistry for characterizing the degradation process.
  • Chemistry and Agriculture: Research on the insecticidal and repellent properties of this compound and related compounds [] has implications for pest control in agriculture.
  • Chemistry and Food Science: The identification of this compound as a volatile compound in various food products, including Lanzhou beef bouillons [], demonstrates its relevance to flavor and aroma research in food science.

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